1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate
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Overview
Description
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexylmethyl group, and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with cyclohexylmethyl chloride to form tert-butyl(cyclohexylmethyl)amine. This intermediate is then reacted with a diazonium salt to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of diazonium compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved may include the formation of intermediates that can further react to produce the desired effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S)-1-(cyclohexylmethyl)-2-[methoxy(methyl)amino]-2-oxoethylcarbamate
- tert-Butyl 3-[(cyclohexylmethyl)amino]propanoate
Uniqueness
1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is unique due to its combination of a tert-butyl group, a cyclohexylmethyl group, and a diazonium group This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
650599-20-5 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-tert-butyl-N-(cyclohexylmethyl)-2-diazoacetamide |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)16(12(17)9-15-14)10-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
CVBAGMWDZXDGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1CCCCC1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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